molecular formula C19H31N3 B1379202 1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine CAS No. 1461714-06-6

1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine

Cat. No.: B1379202
CAS No.: 1461714-06-6
M. Wt: 301.5 g/mol
InChI Key: NKXFOFOVVAQHTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine is a synthetic organic compound with a complex structure, characterized by the presence of piperidine and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine typically involves multi-step organic reactions. One common method includes the alkylation of 4-methylpiperazine with 1-benzyl-4-methylpiperidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine rings, often using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with Pd/C catalyst under mild pressure.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.

Major Products: The major products formed from these reactions include N-oxides, reduced piperidine or piperazine derivatives, and various substituted analogs depending on the specific reagents used.

Scientific Research Applications

1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-Benzyl-4-methylpiperidine: Shares the piperidine ring structure but lacks the piperazine moiety.

    4-Methylpiperazine: Contains the piperazine ring but without the benzyl and piperidine components.

    N-Benzylpiperazine: Similar in structure but with different substitution patterns.

Uniqueness: 1-[(1-Benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine is unique due to its dual piperidine and piperazine rings, which confer distinct chemical and biological properties. This duality allows for versatile applications and interactions that are not possible with simpler analogs.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.

Properties

IUPAC Name

1-[(1-benzyl-4-methylpiperidin-4-yl)methyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3/c1-19(17-22-14-12-20(2)13-15-22)8-10-21(11-9-19)16-18-6-4-3-5-7-18/h3-7H,8-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXFOFOVVAQHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)CC2=CC=CC=C2)CN3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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